molecular formula C48H61N13O7S B12563978 L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl- CAS No. 292148-25-5

L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl-

Cat. No.: B12563978
CAS No.: 292148-25-5
M. Wt: 964.1 g/mol
InChI Key: TXANJILOIVHDQG-ONMKOUKZSA-N
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Description

L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl- is a complex peptide composed of multiple amino acids, including L-tryptophan, L-lysine, L-cysteine, and L-arginine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of peptides like L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, such as Escherichia coli, through genetic engineering .

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Major Products

The major products formed from these reactions include peptides with altered structures or functionalities, which can be used to study the effects of specific amino acid residues on peptide activity and stability .

Scientific Research Applications

L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl- has numerous applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial activity and immune modulation.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target molecules, leading to various biological effects. For example, the presence of L-tryptophan residues can influence serotonin synthesis, while L-cysteine residues can affect redox balance .

Comparison with Similar Compounds

Similar Compounds

    L-lysyl-L-tryptophyl-L-lysine: A tripeptide with similar amino acid composition but lacking cysteine and arginine residues.

    L-tryptophyl-L-cysteinyl-L-arginyl: A tripeptide that includes cysteine and arginine but lacks lysine and additional tryptophan residues.

Uniqueness

L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. The presence of multiple L-tryptophan residues can enhance its interaction with aromatic amino acid-binding proteins, while the inclusion of L-cysteine allows for redox-sensitive modifications .

Properties

CAS No.

292148-25-5

Molecular Formula

C48H61N13O7S

Molecular Weight

964.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C48H61N13O7S/c49-18-8-7-13-33(50)42(62)58-38(20-27-23-54-34-14-4-1-10-30(27)34)44(64)59-39(21-28-24-55-35-15-5-2-11-31(28)35)45(65)61-41(26-69)46(66)57-37(17-9-19-53-48(51)52)43(63)60-40(47(67)68)22-29-25-56-36-16-6-3-12-32(29)36/h1-6,10-12,14-16,23-25,33,37-41,54-56,69H,7-9,13,17-22,26,49-50H2,(H,57,66)(H,58,62)(H,59,64)(H,60,63)(H,61,65)(H,67,68)(H4,51,52,53)/t33-,37-,38-,39-,40-,41-/m0/s1

InChI Key

TXANJILOIVHDQG-ONMKOUKZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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